molecular formula C20H24N6O3 B2424971 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898459-57-9

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2424971
CAS No.: 898459-57-9
M. Wt: 396.451
InChI Key: HQYDOSPYGMAKFU-UHFFFAOYSA-N
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Description

3-[4-(2-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for investigational purposes. This molecule features a pyridazine core symmetrically substituted with a piperidine group and a piperazine moiety bearing a 2-nitrobenzoyl substituent. This structure places it within a class of compounds known for their potential to interact with central nervous system (CNS) targets . Research on closely related 6-(piperidin-1-yl)pyridazine analogs has demonstrated that this chemotype can function as a potent antagonist for muscarinic acetylcholine receptors (mAChRs) . Despite the absence of a prototypical basic amine, these compounds exhibit pan-muscarinic antagonist activity across M1-M5 receptor subtypes, with some analogs showing functional selectivity for the M4 receptor . The M4 receptor is a high-value target in neuroscience, with selective inhibition being explored as a novel therapeutic approach for the symptomatic treatment of Parkinson's disease and other neurological disorders . A key characteristic of this series is its excellent CNS penetrance, as evidenced by studies on analogs showing a high brain-to-plasma ratio, making it a valuable tool for probing CNS pharmacology in vivo . The incorporation of the piperazine scaffold, a widely recognized privileged structure in drug discovery, further enhances the research utility of this compound, as this moiety is present in a multitude of biologically active molecules . This product is intended solely for use in non-clinical research, such as in vitro binding assays, functional activity studies, and as a structural template for the synthesis and investigation of novel analogs in early-stage drug discovery programs.

Properties

IUPAC Name

(2-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-20(16-6-2-3-7-17(16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYDOSPYGMAKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups through nucleophilic substitution reactions. The nitrobenzoyl group can be introduced via acylation reactions using appropriate nitrobenzoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the piperazine and piperidine rings.

    Substitution: The piperazine and piperidine groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the piperazine or piperidine rings.

Scientific Research Applications

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrobenzoyl group may play a role in its reactivity, potentially undergoing reduction to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to the combination of its pyridazine core with piperazine and piperidine rings, as well as the presence of the nitrobenzoyl group. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.

Biological Activity

The compound 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a member of the pyridazine family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C17H21N5O2\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}_2

This compound features a pyridazine core substituted with a piperidine and a piperazine moiety, along with a nitrobenzoyl group. The presence of these functional groups is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Receptors : Compounds with similar structures have been shown to inhibit various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
  • Antimicrobial Activity : The nitro group in the structure is often associated with antimicrobial properties. Compounds containing nitro groups have been demonstrated to exert bactericidal effects against a range of pathogens.
  • Cytotoxic Effects : Some studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Antimicrobial Activity

A study conducted on related pyridazine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity:

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
This compoundVarious PathogensTBD

This table indicates the potential for this compound to act as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. For instance, a derivative demonstrated an IC50 value of 10 µM against human breast cancer cells, indicating promising anticancer properties.

Case Studies

  • Case Study on Psychotropic Effects : A clinical trial involving a related compound indicated significant improvements in patients with schizophrenia when administered at specific dosages. The study emphasized the role of piperazine derivatives in modulating neurotransmitter systems effectively.
  • Antiparasitic Potential : Research on nitroimidazo[1,2-b]pyridazines has shown that modifications to the structure can enhance activity against protozoal parasites such as Giardia lamblia and Trypanosoma brucei. These findings suggest that this compound could be explored further for antiparasitic applications.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?

  • Methodological Answer : The synthesis of pyridazine derivatives typically involves multi-step reactions. Key steps include:
  • Pyridazine Core Formation : Cyclization of hydrazine with dicarbonyl precursors (e.g., maleic anhydride derivatives) .
  • Piperazine Substitution : Coupling the pyridazine core with a nitrobenzoyl-piperazine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
  • Piperidine Functionalization : Introducing the piperidin-1-yl group at the 6-position using palladium-catalyzed cross-coupling reactions .
  • Critical Parameters : Optimize reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(OAc)₂/Xantphos) to enhance yield and purity .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., nitrobenzoyl proton shifts at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~424).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental design principles are critical for optimizing reaction conditions in multi-step syntheses of similar pyridazine derivatives?

  • Methodological Answer : Apply statistical design of experiments (DoE):
  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield .
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., Pd catalyst vs. ligand ratio) to maximize reaction efficiency .
  • Case Study : In , reflux conditions (110°C in DMF) improved coupling efficiency by 30% compared to room-temperature reactions.

Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved for this compound?

  • Methodological Answer :
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the primary biological target (e.g., GPCRs vs. kinases) .
  • Selectivity Profiling : Employ broad-panel assays (e.g., Eurofins Cerep Panels) to assess off-target interactions .
  • Structural Analysis : Compare X-ray crystallography or molecular docking results with activity data to rationalize discrepancies .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use in silico tools:
  • ADMET Prediction : SwissADME or ADMETLab to estimate logP (lipophilicity), solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on nitrobenzoyl hydrophobicity .
  • Validation : Cross-reference predictions with experimental Caco-2 cell assays for absorption .

Data Contradiction Analysis

Q. How to address inconsistencies in reported cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-line-specific pathways (e.g., p53 status in HeLa vs. HEK293) .
  • Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 μM) to rule out assay-specific artifacts .

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